![molecular formula C19H15NO4 B5740941 3-[(4-methylbenzoyl)amino]phenyl 2-furoate](/img/structure/B5740941.png)
3-[(4-methylbenzoyl)amino]phenyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methylbenzoyl)amino]phenyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of furoic acid and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 3-[(4-methylbenzoyl)amino]phenyl 2-furoate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is a signaling pathway involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation in various models of inflammation. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(4-methylbenzoyl)amino]phenyl 2-furoate in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation, which makes it a promising candidate for the development of anti-cancer and anti-inflammatory drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-[(4-methylbenzoyl)amino]phenyl 2-furoate. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to investigate its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies can be conducted to determine its potential use in photodynamic therapy and to optimize its use in this field.
Métodos De Síntesis
The synthesis of 3-[(4-methylbenzoyl)amino]phenyl 2-furoate has been achieved through several methods. One of the most popular methods involves the reaction of 4-methylbenzoyl chloride and 3-aminophenol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain the final product.
Aplicaciones Científicas De Investigación
3-[(4-methylbenzoyl)amino]phenyl 2-furoate has been extensively studied for its potential applications in various fields. In the field of medicine, it has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer to destroy cancer cells. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
[3-[(4-methylbenzoyl)amino]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-13-7-9-14(10-8-13)18(21)20-15-4-2-5-16(12-15)24-19(22)17-6-3-11-23-17/h2-12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENZFMCYRDLFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)
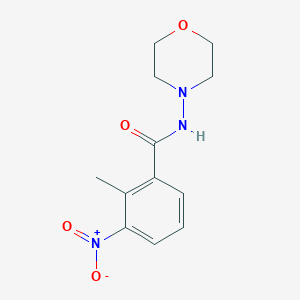

![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)
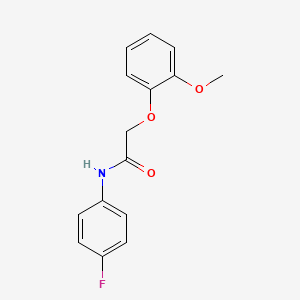
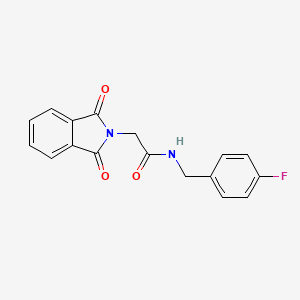


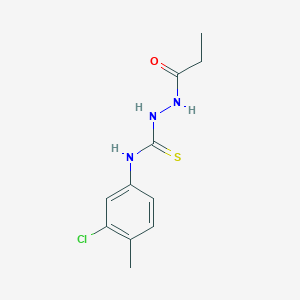
![5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5740934.png)
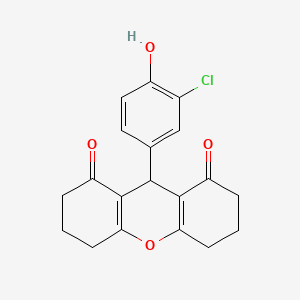
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)

